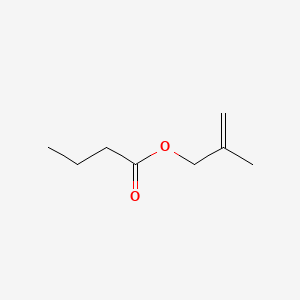
2-Methylallyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylallyl butyrate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound has an ether, fruity, and powerful taste.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
2-Methylallyl butyrate is a butyrate derivative characterized by its unique structure, which contributes to its biological activity. It has been shown to stabilize hypoxia-inducible factor (HIF), a critical regulator in cellular responses to low oxygen levels. The stabilization of HIF can enhance cellular resilience and promote various metabolic pathways, particularly in intestinal epithelial cells (IECs) .
Cancer Treatment
Recent studies have highlighted the anticancer properties of MBA, particularly in relation to colon cancer. Research indicates that butyrate and its derivatives can inhibit the growth of specific cancer cell lines through apoptosis-dependent mechanisms. The efficacy of MBA appears to be cell-type specific, suggesting that it may selectively target certain cancer cells while sparing healthy tissues .
Key Findings:
- MBA enhances the expression of genes associated with apoptosis in colon cancer cells.
- It has been observed that MBA's inhibitory effects on cancer cells are linked to its ability to modulate the gut microbiome, which plays a significant role in cancer prevention .
Metabolic Health
MBA has also been investigated for its role in improving metabolic health. Studies suggest that butyrate derivatives can ameliorate conditions such as obesity and insulin resistance by influencing gut microbiota composition and enhancing intestinal barrier function .
Mechanisms:
- MBA promotes the secretion of beneficial short-chain fatty acids (SCFAs), which are crucial for maintaining gut health and metabolic balance.
- It has been shown to reduce inflammation and oxidative stress in various models, contributing to improved cardiovascular health .
Gut Health and Inflammation
The modulation of gut microbiota by MBA highlights its potential as a therapeutic agent for gastrointestinal disorders. Studies have demonstrated that butyrate derivatives can enhance intestinal barrier integrity and reduce hyperpermeability, which is often associated with conditions like irritable bowel syndrome (IBS) .
Research Insights:
- MBA treatment resulted in significant improvements in intestinal permeability and visceral pain thresholds in IBS models.
- The compound's anti-inflammatory properties were linked to reduced cytokine secretion from immune cells .
Case Studies and Data Tables
Eigenschaften
CAS-Nummer |
7149-29-3 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
2-methylprop-2-enyl butanoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h2,4-6H2,1,3H3 |
InChI-Schlüssel |
AHRIFIYGSJEEKU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCC(=C)C |
Kanonische SMILES |
CCCC(=O)OCC(=C)C |
Dichte |
0.873-0.883 |
Key on ui other cas no. |
7149-29-3 |
Physikalische Beschreibung |
Colourless liquid; powerful fruity-ethereal aroma |
Löslichkeit |
Insoluble in water; soluble in oils soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















